5-((4-(4-(3-(Trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methyl)thiophene-2-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

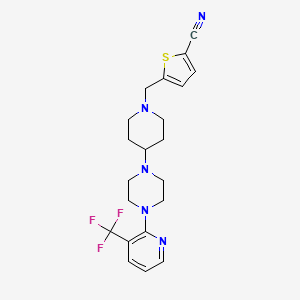

5-((4-(4-(3-(Trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methyl)thiophene-2-carbonitrile is a complex organic compound featuring a trifluoromethyl group attached to a pyridine ring, which is further connected to a piperazine and piperidine moiety, ending with a thiophene-2-carbonitrile group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-(4-(3-(Trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methyl)thiophene-2-carbonitrile typically involves multi-step organic synthesis. A common synthetic route might include:

Formation of the Pyridine Intermediate: The starting material, 3-(trifluoromethyl)pyridine, is reacted with suitable reagents to introduce the piperazine group. This can be achieved through nucleophilic substitution reactions.

Piperidine Introduction: The intermediate is then reacted with piperidine under controlled conditions to form the piperidine-piperazine linked structure.

Thiophene-2-carbonitrile Attachment: Finally, the thiophene-2-carbonitrile group is introduced through a coupling reaction, often facilitated by a palladium catalyst in a Suzuki-Miyaura coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

Reduction: Reduction reactions can target the nitrile group, converting it to an amine or aldehyde.

Substitution: The trifluoromethyl group on the pyridine ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for oxidation of the thiophene ring.

Reduction: Lithium aluminum hydride (LiAlH4) for reducing the nitrile group.

Substitution: Nucleophiles such as amines or thiols for substitution reactions on the pyridine ring.

Major Products

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Amines or aldehydes from the nitrile group.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Antidiabetic Agents

Recent studies have highlighted the potential of derivatives containing piperazine and piperidine structures as antidiabetic agents. The compound's structural analogs have shown significant inhibitory activity against α-glucosidases, which are critical targets for managing diabetes . For instance, certain piperazine derivatives exhibited IC50 values significantly lower than standard treatments like acarbose, indicating their potential as effective antidiabetic drugs.

Anticancer Research

Compounds similar to 5-((4-(4-(3-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methyl)thiophene-2-carbonitrile have been investigated for their anticancer properties. The presence of the thiophene ring is believed to contribute to cytotoxic effects against various cancer cell lines . Studies employing structure-guided design have identified modifications that enhance the compound's binding affinity to cancer-related targets.

Neurological Disorders

Research indicates that piperazine derivatives can exhibit neuroprotective effects. The unique structural features of this compound may allow it to interact with neurotransmitter systems, potentially offering therapeutic benefits for conditions like depression and anxiety . Preliminary studies suggest that such compounds could modulate serotonin receptors, providing a pathway for further exploration in neuropharmacology.

Structure Activity Relationship (SAR)

A detailed analysis of structure activity relationships reveals that modifications in the trifluoromethyl group and the introduction of different aromatic systems can significantly alter the biological activity of the compound. For example, substituting different groups on the thiophene or altering the piperidine moiety has been shown to enhance selectivity and potency against specific biological targets .

Case Study: Antidiabetic Activity

In a recent study published in Molecules, researchers synthesized a series of piperazine-based compounds similar to our target compound and evaluated their antidiabetic properties through in vitro assays. The most promising derivatives exhibited IC50 values ranging from 8 µM to 20 µM against α-glucosidases, demonstrating superior efficacy compared to existing treatments .

Case Study: Anticancer Potential

Another study focused on evaluating the anticancer activity of compounds derived from thiophene-piperazine scaffolds. The results indicated that certain derivatives showed significant cytotoxicity against breast cancer cell lines, with mechanisms involving apoptosis induction being explored .

Wirkmechanismus

The mechanism of action for compounds like 5-((4-(4-(3-(Trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methyl)thiophene-2-carbonitrile often involves interaction with specific molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity towards these targets, potentially modulating biological pathways involved in disease processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-((4-(4-(3-(Trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methyl)thiophene-2-carboxamide: Similar structure but with a carboxamide group instead of a carbonitrile.

5-((4-(4-(3-(Trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methyl)thiophene-2-sulfonamide: Contains a sulfonamide group, which can alter its chemical and biological properties.

Uniqueness

The presence of the trifluoromethyl group and the specific arrangement of the piperazine, piperidine, and thiophene-2-carbonitrile moieties make 5-((4-(4-(3-(Trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methyl)thiophene-2-carbonitrile unique. This structure can confer distinct physicochemical properties, such as increased lipophilicity and metabolic stability, which are advantageous in drug development.

Biologische Aktivität

The compound 5-((4-(4-(3-(Trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methyl)thiophene-2-carbonitrile represents a significant class of heterocyclic compounds with potential therapeutic applications. This article explores its biological activities, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be broken down as follows:

- Pyridine ring : Contributes to the compound's interaction with biological targets.

- Piperazine and piperidine moieties : Known for their biological activity, particularly in neuropharmacology.

- Thiophene and carbonitrile groups : Enhance lipophilicity and may improve bioavailability.

Antibacterial Activity

Research has shown that compounds similar to the target molecule exhibit significant antibacterial properties. For instance, derivatives of pyridinyl-piperazine-thiourea have demonstrated submicromolar inhibition against bacterial enzymes critical for cell viability, such as Sfp-PPTase, without affecting human cells adversely .

| Compound | Target | IC50 (μM) | Mechanism |

|---|---|---|---|

| ML267 | Sfp-PPTase | 0.29 | Inhibition of bacterial metabolite production |

| 5e | MRSA | 3.73 | Disruption of bacterial cell wall synthesis |

Anticancer Activity

The compound's structural components suggest potential anticancer activity. Similar compounds have shown efficacy against various cancer cell lines. For example, a related pyridine derivative exhibited an IC50 of 7.4 μM against cancer cells, indicating promising cytotoxic effects .

| Study Reference | Cell Line Tested | IC50 (μM) |

|---|---|---|

| Human gastric cancer | 7.4 | |

| Mycobacterium tuberculosis | 1.35 - 2.18 |

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : Compounds with similar structures inhibit specific enzymes crucial for bacterial survival.

- Cell Cycle Disruption : Anticancer properties may involve inducing apoptosis in malignant cells.

- Receptor Modulation : The piperazine moiety can interact with neurotransmitter receptors, potentially affecting neuropharmacological pathways.

Case Study 1: Antibacterial Efficacy

In a study examining the antibacterial efficacy of various piperazine derivatives, it was found that modifications to the trifluoromethyl group significantly enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated an IC90 value that suggests effectiveness at sublethal doses .

Case Study 2: Anticancer Potential

Another investigation focused on the anticancer potential of similar compounds against human gastric cancer cells. The results indicated that these compounds could induce significant cytotoxicity while maintaining low toxicity levels in normal human cells, showcasing their therapeutic promise .

Eigenschaften

IUPAC Name |

5-[[4-[4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]piperidin-1-yl]methyl]thiophene-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24F3N5S/c22-21(23,24)19-2-1-7-26-20(19)29-12-10-28(11-13-29)16-5-8-27(9-6-16)15-18-4-3-17(14-25)30-18/h1-4,7,16H,5-6,8-13,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKRZGOXGDHYZQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2CCN(CC2)C3=C(C=CC=N3)C(F)(F)F)CC4=CC=C(S4)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24F3N5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.